molecular formula C20H23N3O4 B2383473 3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868978-10-3

3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2383473
CAS No.: 868978-10-3
M. Wt: 369.421
InChI Key: HPFYJDUOPCQAGT-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is an organic compound with a complex structure that includes a trimethoxyphenyl group and an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the imidazopyridine core, which can be synthesized from 2-aminopyridine and α-bromoketones under different reaction conditions . The trimethoxyphenyl group is then introduced through a series of reactions involving methoxylation and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. Solvents like toluene and ethyl acetate are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the combination of the trimethoxyphenyl and imidazopyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

3,4,5-trimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by the following components:

  • Trimethoxy group : Enhances solubility and biological activity.
  • Imidazo[1,2-a]pyridine moiety : Known for various pharmacological properties.
  • Benzamide backbone : Common in many bioactive compounds.

The molecular formula is C24H23N3O4C_{24}H_{23}N_{3}O_{4} with a molecular weight of 417.46 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties :
    • Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MGC-803 (gastric cancer) and MCF-7 (breast cancer) .
    • The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antimicrobial Activity :
    • Compounds in this class have shown effectiveness against various bacterial and fungal strains, suggesting potential as antimicrobial agents .
  • Neuroprotective Effects :
    • Certain studies suggest that imidazo[1,2-a]pyridine derivatives may act as neuroprotective agents by modulating neurotransmitter systems .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : It could act on various receptors (e.g., GABA receptors), influencing neuronal excitability and inflammation pathways.
  • Signal Transduction Pathways : The compound may interfere with signaling pathways such as MAPK/ERK and PI3K/Akt pathways that are critical in cancer cell survival and proliferation .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study on Anticancer Activity : A derivative exhibited an IC50 value of 20.47 µM against MGC-803 cells and induced apoptosis through the mitochondrial pathway .
CompoundCell LineIC50 (µM)Mechanism
Compound AMGC-80320.47Apoptosis induction
Compound BMCF-743.42Cell cycle arrest

Comparative Analysis

Comparing this compound with other similar compounds reveals its unique position in terms of potency and selectivity.

Compound NameStructure SimilarityBiological Activity
Compound XHighAnticancer
Compound YModerateAnti-inflammatory

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-6-8-23-12-15(22-18(23)9-13)5-7-21-20(24)14-10-16(25-2)19(27-4)17(11-14)26-3/h6,8-12H,5,7H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFYJDUOPCQAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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